2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one
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Overview
Description
2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the formation of the ketone group through oxidation or other suitable methods .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Benzeneethanamine, 4-methoxy-α-methyl-
Uniqueness
2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
4394-43-8 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6H,12H2,1-2H3 |
InChI Key |
NYWUMFFCBQMYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)Cl)N |
Origin of Product |
United States |
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